(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a phenyl ring substituted with a 2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(2-oxopropyl)phenyl)acrylic acid typically involves the condensation of 4-(2-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the acrylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-(2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-(2-oxopropyl)phenyl)propanoic acid
- (E)-3-(4-(2-oxopropyl)phenyl)butanoic acid
- (E)-3-(4-(2-oxopropyl)phenyl)pentanoic acid
Uniqueness
(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acrylic acid moiety and 2-oxopropyl substitution make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)8-11-4-2-10(3-5-11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
WUTRESVGALMCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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